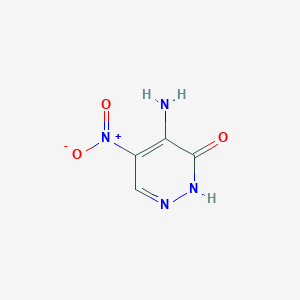![molecular formula C13H12ClNO3 B1291358 [(5-氯喹啉-8-基)氧基]乙酸乙酯 CAS No. 88349-90-0](/img/structure/B1291358.png)
[(5-氯喹啉-8-基)氧基]乙酸乙酯
描述
科学研究应用
A2793具有广泛的科学研究应用:
化学: 用作研究钾通道(特别是TASK-1和TRESK)的工具化合物。
生物学: 研究钾通道在细胞过程中的作用。
医学: 在涉及钾通道功能障碍的疾病(例如神经性疼痛和偏头痛)中具有潜在的治疗应用。
工业: 用于开发针对钾通道的新药物。
作用机制
A2793通过抑制TASK-1和TRESK钾通道的活性来发挥作用。这些通道参与维持静息膜电位和调节细胞兴奋性。
生化分析
Biochemical Properties
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate plays a crucial role in biochemical reactions by inhibiting potassium channels such as TWIK-related spinal cord potassium channel (TRESK) and TASK-1. These channels are essential for maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can modulate the activity of neurons and other excitable cells. The compound interacts with these channels through binding interactions, leading to their inhibition and subsequent effects on cellular function .
Cellular Effects
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate has significant effects on various types of cells and cellular processes. In neurons, the inhibition of potassium channels by this compound can lead to changes in cell signaling pathways, affecting neurotransmitter release and neuronal excitability. Additionally, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can influence gene expression and cellular metabolism by altering the activity of potassium channels, which play a role in regulating these processes .
Molecular Mechanism
The molecular mechanism of action of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate involves its binding to potassium channels, leading to their inhibition. This inhibition affects the flow of potassium ions across the cell membrane, which is crucial for maintaining the resting membrane potential and regulating cellular excitability. By modulating the activity of these channels, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can influence various cellular processes, including enzyme activity, gene expression, and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that Ethyl [(5-chloroquinolin-8-yl)oxy]acetate remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of potassium channels, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit potassium channels without causing significant adverse effects. At higher doses, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate may lead to toxic effects, including disruptions in cellular function and potential damage to tissues. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is involved in specific metabolic pathways, including its interaction with enzymes responsible for its degradation and elimination. The compound undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite. This metabolic pathway is essential for the compound’s clearance from the body and its overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is crucial for determining its efficacy and potential side effects .
Subcellular Localization
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with potassium channels and other biomolecules, influencing its overall biochemical and cellular effects .
准备方法
合成路线和反应条件
A2793的合成涉及在碱(如碳酸钾)的存在下,使5-氯-8-喹啉醇与溴乙酸乙酯反应。 该反应通常在升高的温度下,在诸如二甲基甲酰胺(DMF)的有机溶剂中进行 。然后,使用标准技术(如重结晶或柱色谱法)纯化产物。
工业生产方法
A2793的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产量和纯度进行了优化。使用自动化反应器和连续流系统可以提高生产过程的效率。
化学反应分析
反应类型
A2793会发生各种化学反应,包括:
氧化: A2793可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将A2793转化为其相应的胺衍生物。
取代: A2793可以发生亲核取代反应,其中乙酯基团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
氧化: 喹啉衍生物。
还原: 胺衍生物。
取代: 取决于所用亲核试剂的各种取代喹啉衍生物。
属性
IUPAC Name |
ethyl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXUSHXYOXNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620302 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-90-0 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
